

Technical Guide: (4-Chloro-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4-Chloro-1,2-phenylene)dimethanol

CAS No.: 110706-49-5

Cat. No.: B1588827

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The Halogenated Ortho-Xylyl Scaffold in Drug Discovery

Molecular Identity & Physicochemical Profile

(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its value lies in the ortho-positioning of two hydroxymethyl groups combined with a para-chloro handle (relative to C1), enabling precise downstream functionalization—specifically cyclization to form benzoxaboroles or conversion into bis-electrophiles for macrocyclization.^{[1][2]}

Datasheet Summary

Property	Specification
CAS Number	110706-49-5
IUPAC Name	(4-Chloro-1,2-phenylene)dimethanol
Synonyms	4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol
Appearance	White to off-white crystalline solid
Melting Point	70–74 °C (Isomer dependent, typically lower than non-chlorinated analog)
Solubility	Soluble in alcohols, THF, DMSO; Sparingly soluble in water
Key Hazard	Irritant (H315, H319, H335)

Synthetic Pathway: The Reductive Strategy

The most robust synthetic route to CAS 110706-49-5 is the exhaustive reduction of 4-chlorophthalic anhydride.^{[1][2]} While catalytic hydrogenation is possible, it often risks hydrodehalogenation (loss of the chlorine atom).^{[1][2]} Therefore, stoichiometric hydride reduction is the industry standard for maintaining the halogen integrity.^{[1][2]}

Core Reaction Logic

The transformation involves the reduction of a cyclic anhydride to a diol.^{[1][2]} This proceeds via a lactone intermediate (phthalide), which is further reduced to the diol.^{[1][2]}

- **Reagent Choice:** Lithium Aluminum Hydride (LiAlH₄) is the gold standard for laboratory scale due to its high reactivity.^{[1][2]} For process scale, Sodium Borohydride (NaBH₄) activated with Lewis acids (e.g., BF₃·OEt₂ or I₂) is preferred to avoid the pyrophoric hazards of LiAlH₄.^{[1][2]}

Experimental Protocol: LiAlH₄ Reduction (Lab Scale)

This protocol is adapted from standard reductions of substituted phthalic anhydrides [1].[1][2]

Reagents:

- 4-Chlorophthalic anhydride (1.0 eq)[1][2]
- LiAlH₄ (2.2 eq)[1][2]
- Anhydrous THF (Solvent)[1][2]
- Ethyl Acetate & Glauber's Salt (Na₂SO₄[1][2]·10H₂O) for quenching.[1][2]

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1][2]
- Solubilization: Charge the flask with LiAlH₄ (suspended in anhydrous THF) and cool to 0°C in an ice bath.
- Addition: Dissolve 4-chlorophthalic anhydride in THF. Add this solution dropwise to the LiAlH₄ suspension.[1][2][3]
 - Critical Control: Maintain temperature <10°C to prevent runaway exotherms during the initial anhydride ring opening.[1][2]
- Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.
 - Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane).[1][2] The anhydride spot will disappear; the intermediate lactone may persist if reduction is incomplete.[1][2]
- Fieser Quench (Critical Safety): Cool to 0°C. Quench carefully with the "1:1:3" rule:
 - Add

mL water (where

= grams of LiAlH₄ used).

- o Add

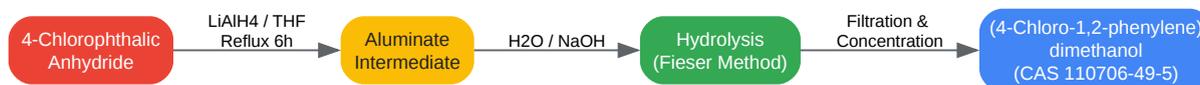
mL 15% NaOH.[1][2]

- o Add

mL water.[1][2]

- Work-up: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Visualization: Synthetic Workflow



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Caption: Step-wise reduction of 4-chlorophthalic anhydride to the target diol.

Strategic Application: The Benzoxaborole Connection

The primary utility of CAS 110706-49-5 is as a precursor to Benzoxaboroles, a class of boron-heterocycles with potent antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).[1][2]

Mechanism of Scaffold Utility

The diol provides the necessary 1,2-benzylic framework.[1][2] While Tavaborole contains a fluorine atom, the 4-chloro analog is used in Structure-Activity Relationship (SAR) studies to

modulate lipophilicity and metabolic stability.[1][2]

Conversion Logic:

- Activation: The diol is converted to a di-halide (e.g., dibromide using PBr_3).[1][2]
- Cyclization: The di-halide undergoes borylation/cyclization, often involving a protecting group strategy or direct lithiation if the chlorine is preserved.[1][2]

Downstream Protocol: Synthesis of the Bis(bromomethyl) Linker

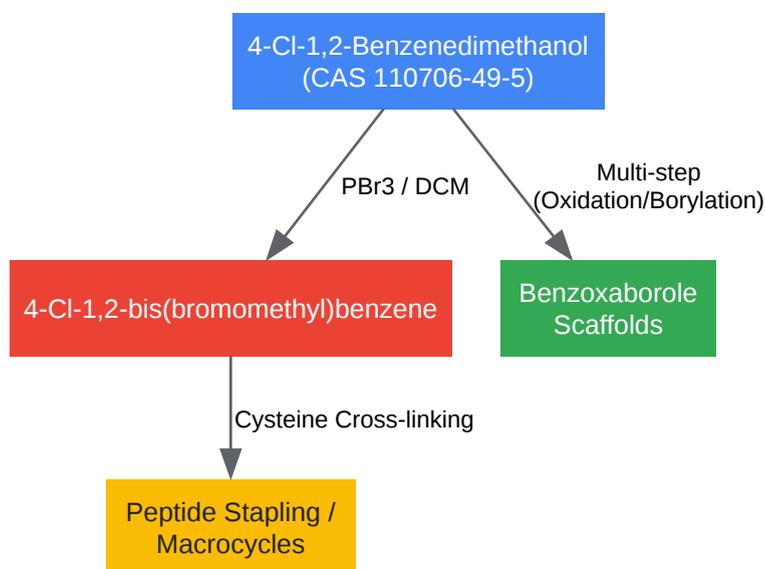
Researchers frequently convert the diol to 4-chloro-1,2-bis(bromomethyl)benzene, a highly reactive electrophile used to "staple" peptides or create macrocycles.[1][2]

Reaction:

[1][2]

Key Insight: The 4-chloro substituent deactivates the ring slightly compared to the unsubstituted analog, making the resulting benzyl bromide less prone to immediate polymerization but still highly reactive toward nucleophiles (amines/thiols).[1][2]

Visualization: Downstream Utility



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Caption: Divergent utility of the diol in medicinal chemistry and peptide engineering.[1][2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Method	Expected Signature	Interpretation
¹ H NMR (DMSO-d ₆)	δ 4.5–4.6 ppm (Singlet or split, 4H)	Represents the two benzylic -CH ₂ - groups.[1][2]
¹ H NMR (DMSO-d ₆)	δ 5.1–5.3 ppm (Broad, 2H)	Hydroxyl (-OH) protons (exchangeable with D ₂ O).[1][2]
¹ H NMR (DMSO-d ₆)	δ 7.2–7.5 ppm (Multiplet, 3H)	Aromatic protons.[1][2] Pattern confirms 1,2,4-substitution.[1][2]
IR Spectroscopy	3200–3400 cm ⁻¹ (Broad)	Strong O-H stretch.[1][2]
LC-MS	[M-H] ⁻ 171.1 or [M+Na] ⁺ 195.1	Mass confirmation (Chlorine isotope pattern ³⁵ Cl/ ³⁷ Cl visible).[1][2]

Safety & Handling

- Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2]
- Incompatibility: Strong oxidizing agents (can oxidize alcohols to aldehydes/acids violently).[1][2]
- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Waste: Chlorinated organic waste streams.[1][2] Do not mix with aqueous alkaline waste streams without neutralization.[1][2]

References

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